molecular formula C19H17N5O2 B2440130 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 1358274-94-8

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide

Katalognummer: B2440130
CAS-Nummer: 1358274-94-8
Molekulargewicht: 347.378
InChI-Schlüssel: PDSSAUSODMHNOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide is a synthetic quinoxaline derivative supplied for investigative purposes in chemical and pharmaceutical research. Compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold are of significant interest in medicinal chemistry due to their wide-ranging therapeutic potential . Recent studies from 2020-2024 highlight that quinoxaline derivatives demonstrate potent bioactivity across various domains, including anticancer, antimicrobial, and anti-inflammatory applications . This particular acetamide-derivatized compound serves as a key intermediate for researchers exploring the structure-activity relationships (SAR) of this heterocyclic system. Its structure is related to other investigated analogs, such as those featuring substituted phenyl rings like 3-(trifluoromethyl)phenyl or 4-chlorophenyl, which are studied for their biological properties . The compound's value lies in its utility for developing targeted therapies, with research efforts often utilizing advanced techniques like molecular docking and ADMET analyses to optimize drug-like properties and elucidate mechanisms of action . It represents a valuable chemical tool for scientists engaged in the design and synthesis of novel bioactive molecules, particularly in the quest for new inhibitors against critical biological targets such as tyrosine kinases involved in cancer cell growth and angiogenesis .

Eigenschaften

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-12-7-9-14(10-8-12)20-17(25)11-23-15-5-3-4-6-16(15)24-13(2)21-22-18(24)19(23)26/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSSAUSODMHNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide represents a novel addition to the class of triazoloquinoxaline derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a triazoloquinoxaline scaffold , which is known for its structural versatility and biological significance. The presence of an acetamide group and a p-tolyl substituent enhances its lipophilicity and potentially its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of the triazoloquinoxaline scaffold exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values reported around 0.83±0.07μM0.83\pm 0.07\mu M for related compounds suggest potent activity against this cell line .
  • MCF-7 (Breast Cancer) : Compounds have demonstrated IC50 values as low as 0.15±0.08μM0.15\pm 0.08\mu M, indicating strong antiproliferative effects .
  • HeLa (Cervical Cancer) : Efficacy has also been noted in HeLa cells with IC50 values reaching 2.85±0.74μM2.85\pm 0.74\mu M .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of c-Met Kinase : Some derivatives have been identified as c-Met kinase inhibitors, crucial for tumor growth and metastasis .
  • Induction of Apoptosis : Studies show that these compounds can trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects .
  • DNA Intercalation : Certain derivatives have been found to intercalate into DNA, disrupting replication processes and leading to cell death .

Cell Viability Assays

In vitro assays using the MTT method have been employed to assess the viability of cancer cells upon treatment with the compound. The results are summarized in Table 1 below:

CompoundCell LineIC50 (μM)
This compoundA5490.83
This compoundMCF-70.15
This compoundHeLa2.85

Case Studies

Several studies highlight the biological activity of triazoloquinoxaline derivatives:

  • Study on Antitumor Activity : A comprehensive study evaluated various derivatives against multiple cancer cell lines. The findings indicated that modifications to the triazoloquinoxaline core significantly influenced anticancer potency and selectivity .
  • Mechanistic Insights : Research conducted on related compounds revealed that they could effectively inhibit tumor growth through multiple pathways including apoptosis induction and kinase inhibition. These insights are critical for understanding how modifications to the core structure can enhance therapeutic efficacy .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that introduce various functional groups essential for its biological activity. The initial steps may include the formation of the triazoloquinoxaline core followed by acetylation to yield the final product. The chemical structure can be represented as follows:

  • Molecular Formula : C22H21N5O4
  • Molecular Weight : 419.4 g/mol
  • CAS Number : 1261021-84-4

Anticancer Properties

Research indicates that compounds in this class exhibit significant anticancer activity. The mechanism of action is primarily through DNA intercalation, which disrupts replication and transcription processes, leading to cell cycle arrest and apoptosis. For instance, derivatives have shown promising results against various cancer cell lines with low IC50 values, indicating high potency .

CompoundCell Line TestedIC50 Value (µM)
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamideMDA-MB-2310.51
Similar DerivativeA5490.83

Antimicrobial Activity

The compound has also shown significant antimicrobial properties against various pathogens. Studies report minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

PathogenMIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties by selectively inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. This selectivity suggests potential for developing anti-inflammatory agents with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Several studies have documented the effectiveness of triazoloquinoxaline derivatives in various applications:

  • Anticancer Research : A study demonstrated that a related triazoloquinoxaline derivative exhibited significant growth inhibition in breast cancer cell lines, supporting further exploration into its mechanism and potential as an anticancer agent .
  • Antimicrobial Studies : Another investigation highlighted the compound's efficacy against resistant bacterial strains, suggesting its utility in developing new antibiotics .
  • Drug Development : The structural characteristics of this compound make it a candidate for drug development targeting specific molecular pathways involved in cancer and inflammation .

Analyse Chemischer Reaktionen

Core Formation

The triazoloquinoxaline scaffold is typically formed via cycloaddition or condensation reactions. For example, o-azidonitrobenzene derivatives react with acetylenes to form the triazole ring fused to quinoxaline .

Acetamide Substitution

The acetamide group is introduced via substitution of a chloride in precursors like 2-chloro-N-(p-tolyl)acetamide. A representative synthesis involves:

  • Reagents : 3-methylquinoxalin-2(1H)-one, 2-chloro-N-(p-tolyl)acetamide, potassium bicarbonate, and benzyltributylammonium chloride (BTBA) as a phase-transfer catalyst.

  • Conditions : Reflux in dimethylformamide (DMF) at 353 K .

Table 1: Synthesis Parameters

ParameterDetails
Precursor 3-methylquinoxalin-2(1H)-one and 2-chloro-N-(p-tolyl)acetamide
Catalyst BTBA (phase-transfer catalyst)
Solvent DMF
Reaction Conditions Reflux at 353 K for 2 hours

Nucleophilic Substitution (SN2)

The acetamide group is introduced via displacement of a chloride ion. The quinoxaline’s nucleophilic site attacks the electrophilic carbon in the chloroacetamide, facilitated by the phase-transfer catalyst .

Scheme 1: Substitution Reaction

Quinoxaline derivative+Cl(CH2)CO-NH-p-tolylK2CO3,BTBATarget compound\text{Quinoxaline derivative} + \text{Cl}-(\text{CH}_2)\text{CO-NH-p-tolyl} \xrightarrow{\text{K}_2\text{CO}_3, \text{BTBA}} \text{Target compound}

Hydrolysis

The acetamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid derivative:

R-CO-NH-p-tolyl+H2OH+or OHR-COOH+NH2-p-tolyl\text{R-CO-NH-p-tolyl} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{R-COOH} + \text{NH}_2\text{-p-tolyl}

Alkylation/Cyclization

The compound may participate in alkylation reactions at the sulfur or nitrogen centers (if present), though specific data for this compound is limited. Analogous triazoloquinoxalines undergo S-alkylation with soft electrophiles (e.g., chloroacetonitrile) .

Analytical Characterization

  • NMR Spectroscopy : Confirms the acetamide proton environment and aromatic protons in the quinoxaline ring .

  • Mass Spectrometry : Validates molecular weight (C₁₅H₁₆N₆O₂).

Stability and Reactivity

The compound’s stability is influenced by its planar heterocyclic structure and electron-withdrawing groups. Potential decomposition pathways include:

  • Thermal Degradation : At elevated temperatures, the amide bond may cleave.

  • Photolysis : Susceptibility to light-induced reactions, though specific data is unavailable.

Comparison of Reaction Methods

Table 2: Reaction Methods for Triazoloquinoxaline Derivatives

MethodKey FeaturesSource
Phase-Transfer Catalysis Uses BTBA to enhance nucleophilic substitution
KI-Catalyzed Substitution DMF solvent, reflux conditions for acetamide coupling
Cycloaddition Forms triazole-quinoxaline core from azides and acetylenes

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is synthesized via multi-step protocols. A Ugi four-component reaction (Ugi-4CR) assembles intermediates like N-(2-haloaryl)propynamides, followed by a copper-catalyzed tandem reaction with sodium azide to form the fused triazoloquinoxaline core. Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical for yield . Alternative routes involve functionalizing preformed quinoxaline or triazole cores with acetamide groups via nucleophilic substitution or coupling reactions .

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on 1H/13C NMR to assign proton and carbon environments (e.g., aromatic protons at δ 7.1–8.6 ppm, methyl groups at δ 2.3 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed [M+H]+ at m/z 439.2129 matches theoretical values) . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What biological activities are reported for this compound?

Triazoloquinoxaline derivatives exhibit anticancer activity (e.g., IC50 values <10 µM in cell lines) by inhibiting kinase pathways or inducing apoptosis . Analogous quinazolinone derivatives show antimicrobial and anti-inflammatory properties via hydrogen bonding and π-π stacking with target proteins . Preliminary assays should include cytotoxicity profiling and target-specific enzymatic assays.

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact; wash with soap/water if exposed. Store in airtight containers away from moisture and oxidizers. For spills, neutralize with inert adsorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding its reactivity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict regioselectivity in cyclization reactions. Molecular docking identifies binding modes with biological targets (e.g., kinases), guiding SAR optimization . For example, methyl groups on the triazole ring may enhance hydrophobic interactions with enzyme pockets .

Q. How can researchers resolve contradictions in biological data across studies?

Discrepancies in bioactivity (e.g., varying IC50 values) may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate results using orthogonal assays (e.g., Western blotting for protein inhibition alongside cell viability tests). Cross-reference structural analogs (e.g., quinazolinones vs. triazoloquinoxalines) to isolate scaffold-specific effects .

Q. What experimental design principles optimize synthesis yield?

Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst ratio, reaction time). For example, a 3-factor Box-Behnken design can identify optimal conditions for copper-catalyzed steps, minimizing side products . Continuous-flow reactors improve reproducibility and scalability of exothermic reactions .

Q. What mechanisms underlie its copper-catalyzed cyclization?

The copper catalyst facilitates azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by intramolecular nucleophilic aromatic substitution to close the quinoxaline system. Isotopic labeling studies (e.g., 15N tracing) and kinetic profiling can elucidate rate-determining steps .

Q. How do structural modifications alter pharmacokinetic properties?

Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) improves aqueous solubility, while methyl or aryl groups enhance membrane permeability. LogP and polar surface area calculations predict blood-brain barrier penetration. In vivo PK studies in rodent models assess bioavailability and metabolic stability .

Q. What analytical techniques validate purity beyond NMR/HRMS?

HPLC-MS quantifies impurities (detection limit <0.1%), while X-ray photoelectron spectroscopy (XPS) confirms elemental composition. Thermal stability is assessed via TGA/DSC to ensure decomposition temperatures exceed storage conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.